molecular formula C19H18BrIN4O2 B611329 4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide CAS No. 2304947-71-3

4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide

Cat. No. B611329
M. Wt: 541.1875
InChI Key: FZLKVWWPFOLPKF-UHFFFAOYSA-N
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Description

TH 5487 is a selective 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor.

Scientific Research Applications

Antimicrobial Applications

  • Compounds similar to "4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide" have been synthesized and shown to exhibit moderate to significant antimicrobial activity. Specifically, N-substituted derivatives of related compounds demonstrated effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Potential in Cancer Treatment

  • Research into benzimidazole carboxamide derivatives, which are structurally related to the mentioned compound, has found them to be potent anticancer agents. One study identified a specific derivative as a promising candidate for cancer treatment due to its significant PARP1/2 inhibitory activity and selective antineoplastic activity (Tang et al., 2021).

Application in Neuroleptic Drugs

  • Similar compounds have been synthesized and evaluated for their potential as antipsychotic agents. These derivatives were tested for their binding to various receptors and their ability to antagonize certain behavioral effects in animal models, indicating their potential in treating psychiatric disorders (Sato et al., 1978).

Anti-Inflammatory and Analgesic Properties

  • Certain derivatives of benzodifuranyl and thiazolopyrimidines, which are structurally related, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity and were effective in reducing pain and inflammation in various models (Abu‐Hashem et al., 2020).

Radioligand and Imaging Applications

  • Similar compounds have been synthesized for use as radioligands in positron emission tomography (PET) studies. These compounds could potentially be used for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Synthesis of Novel Heterocyclic Compounds

  • Research has focused on synthesizing novel heterocyclic compounds using derivatives similar to the mentioned compound. These studies contribute to the development of new chemicals with potential applications in various fields, including medicinal chemistry (Karthikeyan et al., 2014).

properties

IUPAC Name

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKVWWPFOLPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide
Reactant of Route 6
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4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide

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